2-Isopropylpyridin-3-yl trifluoromethanesulfonate
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Overview
Description
2-Isopropylpyridin-3-yl trifluoromethanesulfonate is an organic compound that belongs to the class of trifluoromethanesulfonates It is characterized by the presence of a trifluoromethanesulfonate group attached to a pyridine ring substituted with an isopropyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylpyridin-3-yl trifluoromethanesulfonate typically involves the reaction of 2-isopropylpyridine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction. The reaction conditions often include low temperatures to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems to control the addition of reagents and the reaction temperature can help in scaling up the production while maintaining product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Isopropylpyridin-3-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, where it acts as an electrophile.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Cross-Coupling Reactions: Palladium or nickel catalysts are commonly used, along with bases such as potassium carbonate or cesium carbonate. The reactions are often performed under inert atmosphere conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted pyridines, where the trifluoromethanesulfonate group is replaced by the nucleophile.
Cross-Coupling Reactions: The major products are biaryl or heteroaryl compounds formed by the coupling of the pyridine ring with another aromatic or heteroaromatic ring.
Scientific Research Applications
2-Isopropylpyridin-3-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functional materials, such as liquid crystals and polymers.
Catalysis: It serves as a ligand or a precursor in the development of catalytic systems for various chemical transformations.
Mechanism of Action
The mechanism by which 2-Isopropylpyridin-3-yl trifluoromethanesulfonate exerts its effects is primarily through its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, making the pyridine ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into the pyridine ring.
Comparison with Similar Compounds
Similar Compounds
2-Isopropylpyridine: Lacks the trifluoromethanesulfonate group, making it less reactive in nucleophilic substitution reactions.
3-Isopropylpyridin-2-yl trifluoromethanesulfonate: Similar structure but with different substitution pattern, leading to different reactivity and applications.
2-Methylpyridin-3-yl trifluoromethanesulfonate: Similar reactivity but with a methyl group instead of an isopropyl group, affecting steric and electronic properties.
Uniqueness
2-Isopropylpyridin-3-yl trifluoromethanesulfonate is unique due to the presence of both the isopropyl group and the trifluoromethanesulfonate group, which together confer specific reactivity and selectivity in chemical reactions. This combination makes it a valuable intermediate in organic synthesis and a useful reagent in various research applications.
Properties
Molecular Formula |
C9H10F3NO3S |
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Molecular Weight |
269.24 g/mol |
IUPAC Name |
(2-propan-2-ylpyridin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H10F3NO3S/c1-6(2)8-7(4-3-5-13-8)16-17(14,15)9(10,11)12/h3-6H,1-2H3 |
InChI Key |
KVKFFRQRDPBBRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=N1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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